molecular formula C7H6N2O B14696041 3-(Hydroxyamino)benzonitrile CAS No. 24171-82-2

3-(Hydroxyamino)benzonitrile

Cat. No.: B14696041
CAS No.: 24171-82-2
M. Wt: 134.14 g/mol
InChI Key: VXLLRLIHHYSBEW-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)benzonitrile is an organic compound characterized by the presence of a hydroxyamino group attached to a benzonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. This method is advantageous due to its mild reaction conditions and low production cost .

Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry principles. For instance, the use of ionic liquids as recycling agents has been explored to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyamino group to a nitro group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Nitrobenzonitrile

    Reduction: Aminobenzonitrile

    Substitution: Depending on the nucleophile, various substituted benzonitriles can be formed.

Scientific Research Applications

3-(Hydroxyamino)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)benzonitrile involves its interaction with specific molecular targets. The hydroxyamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Benzonitrile: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.

    Aminobenzonitrile: Contains an amino group instead of a hydroxyamino group, leading to different reactivity and applications.

    Nitrobenzonitrile: Contains a nitro group, which significantly alters its chemical properties and applications.

Uniqueness: 3-(Hydroxyamino)benzonitrile is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

24171-82-2

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3-(hydroxyamino)benzonitrile

InChI

InChI=1S/C7H6N2O/c8-5-6-2-1-3-7(4-6)9-10/h1-4,9-10H

InChI Key

VXLLRLIHHYSBEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NO)C#N

Origin of Product

United States

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